molecular formula C8H5BrClNO B8772393 5-Bromo-2-chloro-4-methoxybenzonitrile

5-Bromo-2-chloro-4-methoxybenzonitrile

Cat. No. B8772393
M. Wt: 246.49 g/mol
InChI Key: KOWXEILWUYXUGU-UHFFFAOYSA-N
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Patent
US08921412B2

Procedure details

To a solution of 5-bromo-2-chloro-4-methoxybenzonitrile (3, 30.6 g, 124 mmol) in ethanol (450 mL)/H2O (225 mL) was added sodium hydroxide (124 g, 3.1 mol). The solution was refluxed at 100° C. overnight, cooled to room temperature and evaporated to remove ethanol. The aqueous layer was cooled to 0° C., acidified with concentrated hydrogen chloride (190 mL). The generated white solid was filtered, washed with water and dried in vacuo to yield the title compound (32 g, 122 mmol, 98%) as a white solid.
Quantity
30.6 g
Type
reactant
Reaction Step One
Name
Quantity
225 mL
Type
reactant
Reaction Step One
Quantity
124 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Yield
98%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]#N.[OH2:13].[OH-:14].[Na+]>C(O)C>[Br:1][C:2]1[C:3]([O:11][CH3:12])=[CH:4][C:5]([Cl:10])=[C:6]([CH:9]=1)[C:7]([OH:14])=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
30.6 g
Type
reactant
Smiles
BrC=1C(=CC(=C(C#N)C1)Cl)OC
Name
Quantity
225 mL
Type
reactant
Smiles
O
Name
Quantity
124 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
450 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to remove ethanol
TEMPERATURE
Type
TEMPERATURE
Details
The aqueous layer was cooled to 0° C.
FILTRATION
Type
FILTRATION
Details
The generated white solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=CC(=C(C(=O)O)C1)Cl)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 122 mmol
AMOUNT: MASS 32 g
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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